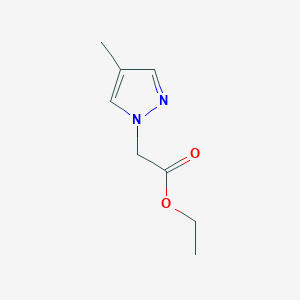

ethyl (4-methyl-1H-pyrazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

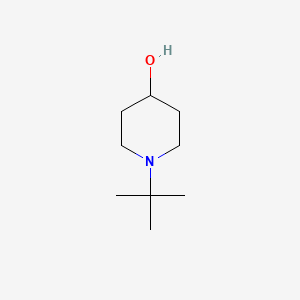

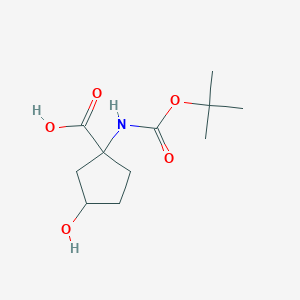

Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesis of new derivatives using ethyl (4-methyl-1H-pyrazol-1-yl)acetate has been explored for antimicrobial applications. For instance, the compound has been used to create new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, which have shown significant antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, comparing favorably with standard drugs like Ciprofloxacin and Tetracycline (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Novel Pharmaceutical Compounds

This compound serves as a precursor in synthesizing complex molecules with potential pharmaceutical applications. Research has demonstrated its utility in creating new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, which are of interest due to their pharmacological properties (Abdelhamid & Afifi, 2010).

Synthesis of Complex Heterocyclic Structures

The compound has also been instrumental in synthesizing ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a one-pot condensation reaction, contributing to the development of materials with detailed structural analysis provided by single-crystal X-ray diffraction studies. Such research aids in the understanding of molecular geometry and electronic structures, offering insights into designing materials with desired properties (Viveka et al., 2016).

Mechanism of Action

Target of Action

Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is a complex compound with potential biological activity. Pyrazole derivatives, which include this compound, have been found to interact with various biological targets .

Mode of Action

Pyrazole derivatives have been reported to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways .

Result of Action

Pyrazole derivatives have been reported to have various biological activities .

Biochemical Analysis

Biochemical Properties

Ethyl (4-methyl-1H-pyrazol-1-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft. This inhibition can have various physiological effects, including enhanced neural transmission and potential therapeutic applications in neurodegenerative diseases.

Cellular Effects

This compound has been observed to influence various cellular processes and functions. In particular, this compound affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound has been found to alter the expression of genes related to oxidative stress and inflammation, suggesting its potential role in modulating cellular responses to stress and injury.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound has been shown to bind to the active site of acetylcholinesterase, leading to the inhibition of the enzyme’s activity . The binding of this compound to acetylcholinesterase is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, this compound has been found to influence gene expression by modulating the activity of transcription factors such as NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, while in vivo studies have demonstrated its potential to modulate physiological processes such as neural transmission and immune responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance neural transmission and improve cognitive function in animal models of neurodegenerative diseases . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s ability to inhibit acetylcholinesterase and disrupt normal cellular processes. Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism and oxidative stress . This compound interacts with enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, this compound has been found to modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase. These interactions can influence metabolic flux and alter the levels of metabolites involved in cellular responses to stress and injury.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . This compound has been shown to interact with membrane transporters such as P-glycoprotein, which plays a role in the efflux of xenobiotics from cells. Additionally, this compound can bind to plasma proteins, which can influence its distribution and accumulation in different tissues. These interactions are crucial for determining the bioavailability and therapeutic potential of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . This compound has been found to localize to the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization patterns are important for understanding the molecular mechanisms underlying the compound’s effects on cellular function.

Properties

IUPAC Name |

ethyl 2-(4-methylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-7(2)4-9-10/h4-5H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLOOZLDNTYMKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591295 |

Source

|

| Record name | Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179961-81-9 |

Source

|

| Record name | Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)

![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)